PI-1840 vs. Bortezomib: Non-Covalent Reversible Binding Mechanism Confirmed by Dialysis and Mass Spectrometry
PI-1840 differs fundamentally from bortezomib in binding mechanism. Mass spectrometry and dialysis studies demonstrate that PI-1840 binds non-covalently and is rapidly reversible, whereas bortezomib forms a covalent boronate adduct with the β5 subunit [1]. Dialysis experiments showed that PI-1840-treated proteasome recovers CT-L activity upon compound removal, while bortezomib-treated proteasome remains irreversibly inhibited under identical conditions .
| Evidence Dimension | Proteasome binding mechanism and reversibility |
|---|---|
| Target Compound Data | Non-covalent, rapidly reversible binding |
| Comparator Or Baseline | Bortezomib: covalent, irreversible binding |
| Quantified Difference | Qualitative mechanistic difference confirmed by dialysis recovery and mass spectrometry |
| Conditions | Purified 20S proteasome; dialysis against assay buffer; mass spectrometry analysis |
Why This Matters
This mechanistic distinction directly impacts target engagement duration, off-target residence time, and the potential for dose-limiting toxicity profiles in solid tumor applications.
- [1] Kazi A, Ozcan S, Tecleab A, Sun Y, Lawrence HR, Sebti SM. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity. J Biol Chem. 2014;289(17):11906-11915. View Source
